molecular formula C14H17N3O B14128479 (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol CAS No. 165894-26-8

(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B14128479
CAS No.: 165894-26-8
M. Wt: 243.30 g/mol
InChI Key: XIOXGCHNPWNASO-UHFFFAOYSA-N
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Description

(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroimidazo[1,5-a]pyrazine ring system The presence of a methanol group further adds to its chemical diversity

Preparation Methods

The synthesis of (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,5-a]pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Methanol Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, alkylating agents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

165894-26-8

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-3-yl)methanol

InChI

InChI=1S/C14H17N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,18H,6-7,9-11H2

InChI Key

XIOXGCHNPWNASO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2CO)CN1CC3=CC=CC=C3

Origin of Product

United States

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